
N-Acetyl-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-ornithine is a derivative of the amino acid ornithine, which plays a crucial role in the urea cycle and the biosynthesis of arginine. It is an intermediate in the metabolic pathway that converts glutamate to ornithine and subsequently to arginine. This compound is involved in various biological processes, including nitrogen metabolism and the regulation of polyamine levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-ornithine can be synthesized through the acetylation of ornithine. The process involves the reaction of ornithine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce ornithine, which is then acetylated to form this compound. This method is advantageous due to its sustainability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-ornithine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by acetylornithine deacetylase, resulting in the formation of ornithine and acetate.
Carbamoylation: Catalyzed by N-acetylornithine carbamoyltransferase, leading to the formation of N-acetylcitrulline.
Common Reagents and Conditions
Hydrolysis: Requires water and the enzyme acetylornithine deacetylase.
Carbamoylation: Involves carbamoyl phosphate and the enzyme N-acetylornithine carbamoyltransferase.
Major Products
Hydrolysis: Produces ornithine and acetate.
Carbamoylation: Produces N-acetylcitrulline.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-ornithine has several scientific research applications:
Wirkmechanismus
N-Acetyl-ornithine exerts its effects primarily through its role in the urea cycle and polyamine biosynthesis. It is converted to ornithine by the enzyme acetylornithine deacetylase, which then participates in the biosynthesis of arginine and polyamines. These processes are crucial for nitrogen metabolism and the regulation of cellular growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ornithine: A precursor to N-Acetyl-ornithine and plays a central role in the urea cycle.
N-Acetylcitrulline: Formed from this compound through carbamoylation.
Arginine: Synthesized from ornithine and involved in protein synthesis and nitrogen metabolism.
Uniqueness
This compound is unique due to its dual role in both the urea cycle and polyamine biosynthesis. Unlike ornithine, which is primarily involved in the urea cycle, this compound also serves as a key intermediate in the biosynthesis of polyamines, which are essential for cellular growth and differentiation .
Eigenschaften
Molekularformel |
C7H14N2O3 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-acetamido-5-aminopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
JRLGPAXAGHMNOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)
![[(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13896011.png)
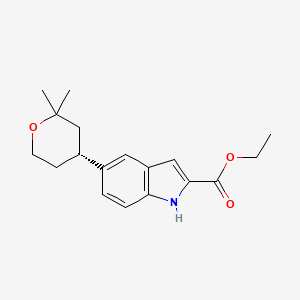
![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)
![N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B13896034.png)
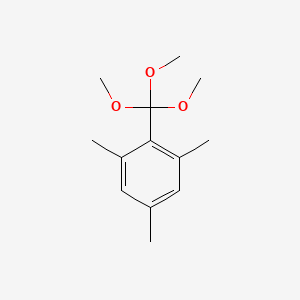


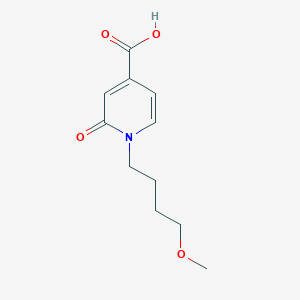

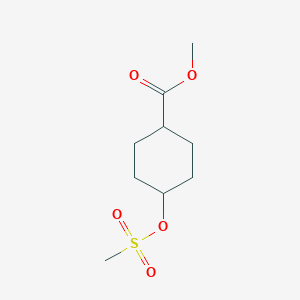
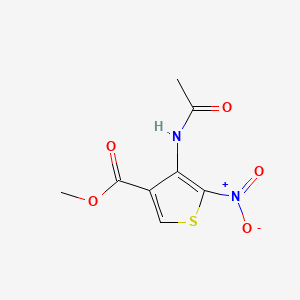
![6-[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896081.png)
![3-Methyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B13896084.png)
